![molecular formula C24H22FN3O2S2 B2493704 N-(4-butylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260952-88-2](/img/structure/B2493704.png)

N-(4-butylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

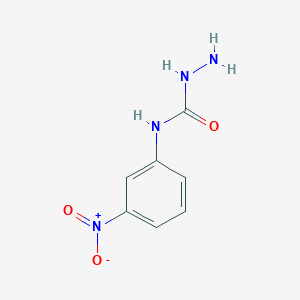

Beschreibung

Synthesis Analysis

The synthesis of compounds related to N-(4-butylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves intricate processes, often starting from specific anilines or pyrimidines as precursors. For instance, the use of 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate as starting materials has been documented in the design and synthesis of closely related compounds, demonstrating the complexity and variety of approaches in synthesizing these molecules (Wu et al., 2011).

Molecular Structure Analysis

Molecular structure analysis through crystallographic studies shows that compounds within this category often exhibit a folded conformation around specific atoms, indicating intramolecular interactions that stabilize their structure. For example, the folded conformation around the methylene C atom of the thioacetamide bridge in related compounds highlights the importance of intramolecular N—H⋯N hydrogen bonds (Subasri et al., 2016).

Wissenschaftliche Forschungsanwendungen

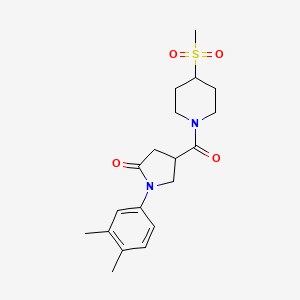

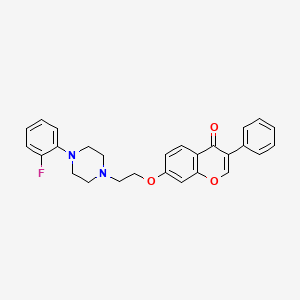

Dual Inhibitory Activity on Enzymes

N-(4-butylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide and its analogs have been studied for their potent dual inhibitory activity against key enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA synthesis and cell division, making this compound and its derivatives valuable for research into cancer treatments and the development of antifolate drugs. One classical antifolate, in particular, showed excellent inhibition of human DHFR and was also a potent inhibitor of the growth of several tumor cells in culture, highlighting its potential as an antitumor agent (Gangjee et al., 2007).

Molecular Structure and Interactions

The molecular structure and interactions of these compounds have been a subject of interest in various studies. For instance, the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have been determined, providing insights into their conformation and intramolecular hydrogen bonding, which stabilizes their folded structure. Such studies are crucial for understanding how these compounds interact with biological targets and can inform the design of more effective derivatives (Subasri et al., 2016).

Anticancer Activity

The synthesis and evaluation of antitumor activity of new derivatives, particularly thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, have shown promising results. Some of these compounds displayed potent anticancer activity, comparable to that of known chemotherapy drugs, against various human cancer cell lines. This suggests potential applications in developing new chemotherapeutic agents (Hafez & El-Gazzar, 2017).

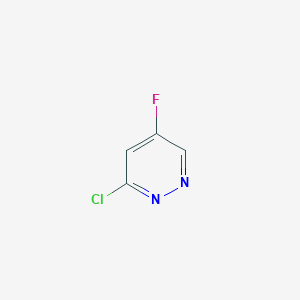

Antithrombotic Properties

Research into the antithrombotic properties of derivatives has highlighted their potential in preventing blood clots. One study on a novel thrombin inhibitor showed significant antithrombotic effects in animal models, suggesting applications in treating or preventing conditions related to thrombosis (Lorrain et al., 2003).

Glutaminase Inhibition

The investigation into compounds such as BPTES analogs for their glutaminase inhibitory activity has opened new avenues for cancer research. Glutaminase is an enzyme involved in glutamine metabolism, which is critical for the growth of certain cancer cells. By inhibiting this enzyme, these compounds can attenuate the growth of cancer cells, offering a potential therapeutic strategy for cancer treatment (Shukla et al., 2012).

Eigenschaften

IUPAC Name |

N-(4-butylphenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FN3O2S2/c1-2-3-6-16-9-11-17(12-10-16)26-21(29)15-32-24-27-19-13-14-31-22(19)23(30)28(24)20-8-5-4-7-18(20)25/h4-5,7-14H,2-3,6,15H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLACLRBPILXHPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2493624.png)

![2-[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B2493626.png)

![N-(4-chlorophenyl)-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]amine](/img/structure/B2493628.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2493631.png)

![2-(2,4'-dioxo-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2493632.png)

![5-methyl-3-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2493638.png)

![7-[(E)-but-2-enyl]-8-[(2-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/structure/B2493640.png)

![Ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2493643.png)